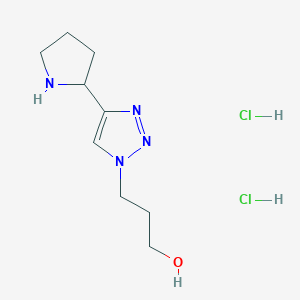
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives and their coordination complexes offers insights into the structural intricacies and potential reactivity of similar compounds. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating the effect of hydrogen bonding on self-assembly processes and showcasing significant antioxidant activity (Chkirate et al., 2019). This research underscores the complex synthesis pathways and the potential for generating compounds with notable biological activities.
Molecular Structure Analysis
Structural characterization is pivotal in understanding the properties of a compound. The use of infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS) in the study of pyrazole-acetamide derivatives provides a comprehensive analysis of molecular structures. Additionally, single crystal X-ray crystallography elucidates the solid-state structure, revealing intricate details about molecular arrangements and bonding patterns, which are crucial for understanding chemical reactivity and properties (Chkirate et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of pyrazole-acetamide derivatives extends to the formation of coordination complexes with metal ions, as demonstrated in the synthesis of Co(II) and Cu(II) complexes. These reactions highlight the ability of the pyrazole and acetamide moieties to coordinate with metal ions, forming stable complexes with distinct geometries and coordination environments. The study of these reactions not only provides insights into the chemical properties of the compounds but also paves the way for the development of materials with potential antioxidant activities (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-9-7-12(21-18-9)15-11(20)8-22-13-4-3-10(16-17-13)19-6-2-5-14-19/h2-7H,8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMTWBKZAIBWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2494814.png)




![2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide](/img/structure/B2494824.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494827.png)

![3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2494832.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2494833.png)
![1-Morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2494834.png)